molecular formula C12H13ClN2O5 B2416872 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid CAS No. 1192509-55-9

2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid

Cat. No.: B2416872
CAS No.: 1192509-55-9
M. Wt: 300.7
InChI Key: CEQVXXHZHGDBSZ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid is a chemical compound with the molecular formula C12H13ClN2O5 and a molecular weight of 300.70 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a chloro-nitrophenyl group attached to a formamido-pentanoic acid backbone.

Preparation Methods

The synthesis of 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid involves several steps. One common synthetic route includes the reaction of 4-chloro-2-nitroaniline with a suitable formylating agent to introduce the formamido group. This intermediate is then reacted with pentanoic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid include:

Properties

IUPAC Name

2-[(4-chloro-2-nitrobenzoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5/c1-2-3-9(12(17)18)14-11(16)8-5-4-7(13)6-10(8)15(19)20/h4-6,9H,2-3H2,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQVXXHZHGDBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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